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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of

Fisogatinib (BLU-554), a potent and highly selective inhibitor of Fibroblast Growth Factor

Receptor 4 (FGFR4). This document details the quantitative selectivity data, the experimental

methodologies used for its characterization, and the core signaling pathways involved.

Introduction to Fisogatinib (BLU-554) and FGFR4
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial

role in various physiological processes, including bile acid metabolism, and has been identified

as an oncogenic driver in a subset of cancers, particularly hepatocellular carcinoma (HCC).[1]

Fisogatinib (BLU-554) is an orally bioavailable, irreversible inhibitor designed to selectively

target FGFR4.[2] Its mechanism of action involves forming a covalent bond with a unique

cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, conferring high potency and

selectivity.[3] This targeted approach aims to minimize off-target effects often associated with

less selective kinase inhibitors.

Target Selectivity Profile of Fisogatinib (BLU-554)
The selectivity of Fisogatinib has been rigorously evaluated against other members of the

FGFR family and across the broader human kinome.
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Table 1: In Vitro Potency of Fisogatinib (BLU-554)
against FGFR Family Kinases

Kinase Target IC50 (nM) Selectivity vs. FGFR4

FGFR4 5 1x

FGFR1 624 >124x

FGFR2 1202 >240x

FGFR3 2203 >440x

Data sourced from publicly available information on Fisogatinib (BLU-554).[4][5][6]

The data clearly demonstrates that Fisogatinib is significantly more potent against FGFR4

compared to other FGFR family members, with selectivity ratios exceeding 100-fold. This high

degree of selectivity is a key characteristic of the inhibitor. Kinome-wide screening has further

confirmed that Fisogatinib has a very focused target profile, with minimal interactions with other

kinases at therapeutic concentrations.[1][7]

Experimental Protocols
The characterization of Fisogatinib's selectivity and activity involves a combination of

biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (Cell-Free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Fisogatinib against

purified kinase enzymes.

Methodology:

Reagents: Purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase

domains, ATP, appropriate kinase-specific peptide substrate, and Fisogatinib (BLU-554).

Assay Principle: A common method is a luminescence-based assay that measures the

amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to

inhibition results in a higher ATP concentration and a stronger luminescent signal.
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Procedure:

The kinase, substrate, and varying concentrations of Fisogatinib are incubated together in

a microplate well.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

A detection reagent (e.g., containing luciferase and luciferin) is added to measure the

remaining ATP.

Luminescence is read using a plate reader.

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition

against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-

response curve.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
Objective: To assess the binding affinity of Fisogatinib against a large panel of human kinases

to determine its selectivity across the kinome.

Methodology:

Assay Principle: This is a competition binding assay. An immobilized ligand that binds to the

active site of a kinase is incubated with the kinase and the test compound (Fisogatinib). If

Fisogatinib binds to the kinase, it will prevent the kinase from binding to the immobilized

ligand.

Procedure:

A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.

In the presence of Fisogatinib, the binding of the kinase to the immobilized ligand is

competed.
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The amount of kinase bound to the solid support is measured using quantitative PCR of

the DNA tag.

The results are typically reported as the dissociation constant (Kd) or as a percentage of

control binding.

Cellular Assays
Objective: To evaluate the effect of Fisogatinib on FGFR4 signaling and cell viability in a

cellular context.

Methodology:

Cell Lines: Cancer cell lines with known FGFR4 pathway activation (e.g., Hep3B, a

hepatocellular carcinoma cell line with FGF19 amplification) are commonly used.

Western Blotting for Downstream Signaling:

Cells are treated with various concentrations of Fisogatinib.

Cell lysates are collected, and proteins are separated by SDS-PAGE.

Proteins are transferred to a membrane and probed with antibodies specific for

phosphorylated forms of FGFR4 and its downstream effectors (e.g., p-FRS2, p-ERK).

This method assesses the ability of Fisogatinib to inhibit FGFR4 signaling within the cell.

Cell Proliferation/Viability Assays (e.g., CCK-8, CellTiter-Glo®):

Cells are seeded in microplates and treated with a range of Fisogatinib concentrations.

After a set incubation period (e.g., 72 hours), a reagent is added that is converted into a

colored or luminescent product by metabolically active cells.

The signal, which is proportional to the number of viable cells, is measured to determine

the effect of the inhibitor on cell growth.
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Caption: FGFR4 Signaling Pathway
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Caption: Experimental Workflow for Inhibitor Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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